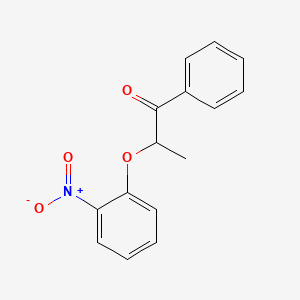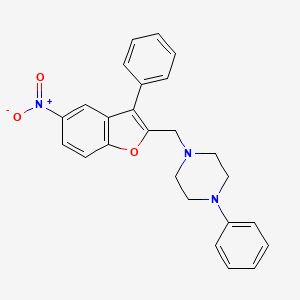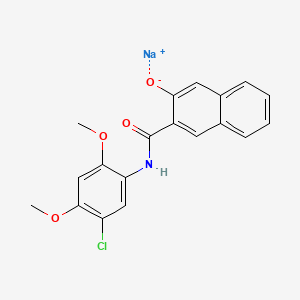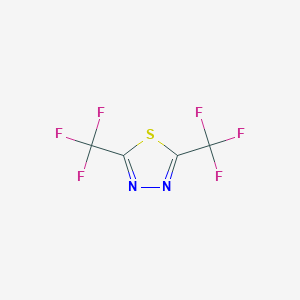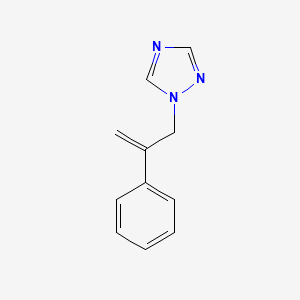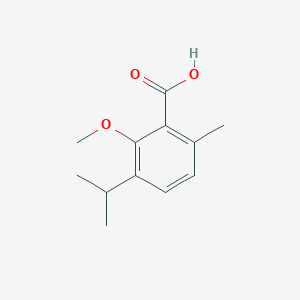![molecular formula C9H10O B14455204 (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one CAS No. 75801-71-7](/img/structure/B14455204.png)
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-5,6-Dimethylidenebicyclo[221]heptan-2-one is a bicyclic ketone compound with a unique structure that includes two methylene groups attached to a bicyclo[221]heptane ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The specific choice of diene and dienophile can vary, but common examples include cyclopentadiene and maleic anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Purification of the product typically involves distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylene groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed under anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of (1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Lacks the methylene groups, making it less reactive in certain chemical reactions.
5,6-Dimethylidenebicyclo[2.2.1]heptane: Similar structure but without the ketone group, affecting its chemical properties.
Uniqueness
(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one is unique due to the presence of both methylene groups and a ketone functional group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
属性
CAS 编号 |
75801-71-7 |
|---|---|
分子式 |
C9H10O |
分子量 |
134.17 g/mol |
IUPAC 名称 |
(1R)-5,6-dimethylidenebicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H10O/c1-5-6(2)8-3-7(5)4-9(8)10/h7-8H,1-4H2/t7?,8-/m1/s1 |
InChI 键 |
YBKLICDDXPIOLH-BRFYHDHCSA-N |
手性 SMILES |
C=C1[C@H]2CC(C1=C)CC2=O |
规范 SMILES |
C=C1C2CC(C1=C)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


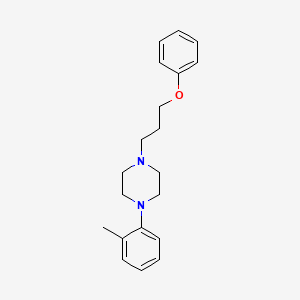
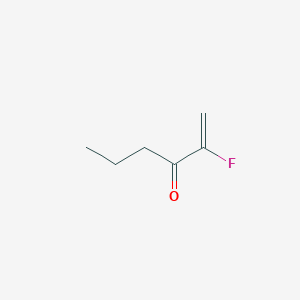
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
